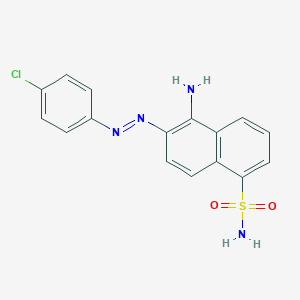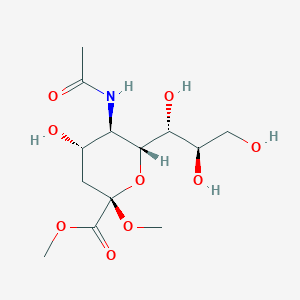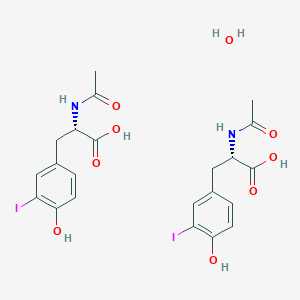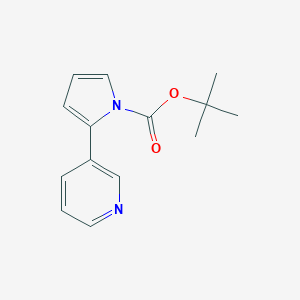![molecular formula C6H5N3 B015780 5H-pirrolo[2,3-d]pirimidina CAS No. 18549-65-0](/img/structure/B15780.png)
5H-pirrolo[2,3-d]pirimidina
Descripción general
Descripción
5H-pyrrolo[2,3-d]pyrimidine, also known as 5H-pyrrolo[2,3-d]pyrimidine, is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-pyrrolo[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-pyrrolo[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibidores de cinasas multidiana y inductores de apoptosis
Se ha descubierto que los derivados de 5H-pirrolo[2,3-d]pirimidina son posibles inhibidores de cinasas multidiana e inductores de apoptosis . Estos compuestos han mostrado efectos citotóxicos prometedores contra diferentes líneas celulares cancerosas. Por ejemplo, el compuesto 5k surgió como un potente inhibidor, exhibiendo una actividad significativa contra las enzimas EGFR, Her2, VEGFR2 y CDK2 .
Agentes anticancerosos
Se han sintetizado compuestos híbridos de isatina que incorporan 7-deazapurina y se han demostrado efectos citotóxicos potentes en comparación con los fármacos anticancerosos de referencia contra cuatro líneas celulares cancerosas . Estos compuestos han demostrado la capacidad de detener la progresión del ciclo celular e inducir la muerte celular programada .
Agonistas del receptor STING
Se han sintetizado y evaluado nuevos análogos de dinucleótidos cíclicos de 7-deazapurina como agonistas del receptor STING . La vía cGAS-STING juega un papel prometedor en la inmunoterapia contra el cáncer .
Inhibidores de FAK
La pirrolo[2,3-d]pirimidina se ha identificado como un excelente inhibidor de FAK . Puede disminuir la migración y la invasión de las células PA-1 y reducir la expresión de MMP-2 y MMP-9 .
Agentes antivirales
En un estudio, se diseñaron y sintetizaron tres tipos de derivados de quinazolina y cinco tipos de derivados de pirrolo[3,2-d]pirimidina dirigidos a TLR7 . Cuatro tipos de estos compuestos mostraron una actividad antiviral excepcional
Mecanismo De Acción
Target of Action
5H-Pyrrolo[2,3-d]pyrimidine, also known as 7-Deazapurine, primarily targets various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, division, and survival .
Mode of Action
The compound interacts with its targets by binding to the active sites of these kinases, inhibiting their activity . This interaction leads to significant changes in the cell, such as the induction of cell cycle arrest and apoptosis . The compound also increases the levels of proapoptotic proteins like caspase-3 and Bax, while downregulating the activity of the anti-apoptotic protein Bcl-2 .
Biochemical Pathways
The inhibition of these kinases disrupts several biochemical pathways. For instance, the inhibition of EGFR and Her2 can disrupt the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . Similarly, the inhibition of VEGFR2 can affect angiogenesis, the process by which new blood vessels form from pre-existing ones . The inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from dividing .
Result of Action
The result of 5H-Pyrrolo[2,3-d]pyrimidine’s action is the induction of apoptosis, or programmed cell death, in cancer cells . This is achieved through the upregulation of proapoptotic proteins and the downregulation of anti-apoptotic proteins . Additionally, the compound can cause cell cycle arrest, preventing the cells from dividing and proliferating .
Action Environment
The action of 5H-Pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factors. For instance, the presence of halogen atoms in the compound’s structure can enhance its potency, selectivity, and pharmacological properties . .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5H-pyrrolo[2,3-d]pyrimidine has been found to play a significant role in biochemical reactions. It has been shown to inhibit the α-amylase enzyme, which is crucial in the treatment of diabetes . The compound interacts with the α-amylase enzyme, leading to the inhibition of the enzyme’s activity .
Cellular Effects
The effects of 5H-pyrrolo[2,3-d]pyrimidine on various types of cells and cellular processes have been studied extensively. The compound has demonstrated significant cytotoxic effects against different cancer cell lines . It has been found to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Molecular Mechanism
The molecular mechanism of action of 5H-pyrrolo[2,3-d]pyrimidine involves its interaction with various biomolecules. For instance, it has been found to bind with the Bcl2 anti-apoptotic protein . This binding interaction leads to the inhibition of the protein, thereby inducing apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5H-pyrrolo[2,3-d]pyrimidine have been observed to change over time. The compound has demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range
Dosage Effects in Animal Models
The effects of 5H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. In the NCI-H1581 and SNU-16 xenografted mice models, pyrrolo[2,3-d]pyrimidine-benzothiophene hybrid demonstrated great in vivo efficacies with TGI of 98.9% at a dose of 100 mg/kg in the NCI-H1581 model and 85.8% at a dose of 50 mg/kg in the SNU-16 model .
Metabolic Pathways
5H-pyrrolo[2,3-d]pyrimidine is involved in several metabolic pathways. It has been found to target serine hydroxymethyltransferase 2 (SHMT2) and de novo purine biosynthesis at glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase .
Propiedades
IUPAC Name |
5H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-8-6-5(1)3-7-4-9-6/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTIPMCDNFPBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400013 | |
| Record name | 5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18549-65-0 | |
| Record name | 5H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)





![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)



![Ethyl 1-oxobenzo[c]quinolizine-2-carboxylate](/img/structure/B15735.png)


